molecular formula C8H9ClOS2 B7938811 3-(5-Chlorothiophen-2-yl)thiolan-3-ol

3-(5-Chlorothiophen-2-yl)thiolan-3-ol

Cat. No.: B7938811
M. Wt: 220.7 g/mol
InChI Key: PZSNGZLBIRNOLF-UHFFFAOYSA-N
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Description

3-(5-Chlorothiophen-2-yl)thiolan-3-ol is a heterocyclic compound featuring a thiolan-3-ol (tetrahydrothiophen-3-ol) core substituted with a 5-chlorothiophen-2-yl group. This structure combines a sulfur-containing saturated ring with a chlorinated aromatic thiophene moiety, imparting unique electronic and steric properties.

Synthetic routes for analogous compounds often involve cyclization reactions. For example, chalcone intermediates are reacted with nucleophiles like phenylhydrazine to form pyrazolines, as demonstrated in the synthesis of 1-(4-Chlorophenyl)-5-(5-chlorothiophen-2-yl)-3-(9H-fluoren-2-yl)-4,5-dihydro-1H-pyrazole . Characterization typically employs crystallographic tools like the SHELX software suite (e.g., SHELXL for refinement), which is widely used for small-molecule structure determination .

Properties

IUPAC Name

3-(5-chlorothiophen-2-yl)thiolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClOS2/c9-7-2-1-6(12-7)8(10)3-4-11-5-8/h1-2,10H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSNGZLBIRNOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C2=CC=C(S2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

a. Core Heterocycle Differences

  • Pyrazoline Derivatives : The compound 1-(4-Chlorophenyl)-5-(5-chlorothiophen-2-yl)-3-(9H-fluoren-2-yl)-4,5-dihydro-1H-pyrazole () shares the 5-chlorothiophen-2-yl substituent but features a pyrazoline core instead of thiolan-3-ol. The pyrazoline ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and polarity compared to the sulfur-oxygen system in thiolan-3-ol. This difference likely influences solubility and biological target interactions .
  • Thiophene-Based Compounds: describes thiophene derivatives with amino and cyano substituents (e.g., compounds 7a and 7b). Unlike 3-(5-Chlorothiophen-2-yl)thiolan-3-ol, these compounds lack a saturated sulfur ring but include electron-withdrawing groups (CN, COOEt) on the thiophene.

b. Substituent Effects

  • Chlorine vs. Amino/Cyano Groups: The 5-chloro substituent on the thiophene ring in the target compound contributes to lipophilicity and steric hindrance, which may enhance membrane permeability in biological systems. In contrast, amino or cyano groups (as in ) introduce polarity, improving aqueous solubility but possibly reducing bioavailability .

Hypothetical Physicochemical Properties (Illustrative Data)

Property This compound Pyrazoline Derivative Thiophene-7a
Molecular Weight (g/mol) ~246.7 ~487.4 ~290.3
Solubility (in H₂O) Low (hydroxyl enhances polarity) Very Low (bulky substituents) Moderate (polar cyano group)
Melting Point ~120–125°C (estimated) >200°C ~150–160°C
Bioactivity Potential antimicrobial Antimicrobial, Antioxidant Unreported

Research Implications and Limitations

  • Structural Insights : Crystallographic tools like SHELXL are critical for resolving bond lengths and angles, which could clarify how the thiolan-3-ol core affects molecular conformation compared to pyrazolines or unsaturated thiophenes.
  • Biological Activity : While demonstrates antimicrobial and antioxidant activities in pyrazoline analogs, direct testing on this compound is needed to confirm similar properties.
  • Data Gaps : The evidence lacks explicit comparative data (e.g., spectroscopic, thermodynamic). Future studies should prioritize experimental measurements of solubility, stability, and bioactivity.

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